2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-2-cyclobutylacetic acid

Lipophilicity Drug Design Permeability

2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-2-cyclobutylacetic acid (CAS 1781865-66-4, C₁₄H₂₃NO₄, MW 269.34 g/mol) is a Boc-protected azetidine amino acid analogue in which the α-carbon of the acetic acid side‑chain carries a cyclobutyl substituent. The molecule combines a four‑membered azetidine ring (N‑Boc protected) with a strained cyclobutyl group at the 3‑position.

Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
Cat. No. B12984256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-2-cyclobutylacetic acid
Molecular FormulaC14H23NO4
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)C(C2CCC2)C(=O)O
InChIInChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-10(8-15)11(12(16)17)9-5-4-6-9/h9-11H,4-8H2,1-3H3,(H,16,17)
InChIKeyIMPKPXJXSPSCDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-2-cyclobutylacetic acid: Procurement-Ready Amino Acid Isostere


2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-2-cyclobutylacetic acid (CAS 1781865-66-4, C₁₄H₂₃NO₄, MW 269.34 g/mol) is a Boc-protected azetidine amino acid analogue in which the α-carbon of the acetic acid side‑chain carries a cyclobutyl substituent. The molecule combines a four‑membered azetidine ring (N‑Boc protected) with a strained cyclobutyl group at the 3‑position . Its predicted partition coefficient (LogP 2.35) and topological polar surface area (TPSA 66.84 Ų) place it in a physicochemical space that is distinct from simple Boc‑azetidine‑acetic acid building blocks .

Why 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-2-cyclobutylacetic Acid Cannot Be Replaced by a Simple Azetidine Acetic Acid


Replacing 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-2-cyclobutylacetic acid with a generic N‑Boc‑azetidine‑acetic acid derivative (e.g., CAS 183062-96-6) ignores the profound effect of the cyclobutyl substituent on both lipophilicity and conformational pre‑organization. The cyclobutyl ring increases the computed LogP by approximately 1.58 log units relative to the unsubstituted analogue, which directly alters membrane permeability and metabolic stability . Moreover, the combination of two strained four‑membered rings (azetidine + cyclobutane) creates a rigidified, three‑dimensional scaffold that cannot be reproduced by flexible alkyl or aryl substituents, making simple exchange unreliable during lead optimisation [1].

Quantitative Differentiation Evidence for 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-2-cyclobutylacetic Acid vs. Structural Analogues


LogP Shift of +1.58 Units Versus the Unsubstituted N‑Boc‑Azetidine Acetic Acid

The target compound exhibits a predicted LogP of 2.35, while 2-(1-(tert‑butoxycarbonyl)azetidin-3-yl)acetic acid (CAS 183062‑96‑6) has a predicted LogP of 0.77 . This 1.58‑log‑unit increase, driven by the cyclobutyl substituent, indicates a substantial shift toward higher membrane permeability without increasing the TPSA (both compounds share a TPSA of 66.84 Ų) .

Lipophilicity Drug Design Permeability

Molecular Weight and Rotatable Bond Count: A 54 Da Penalty That Buys Conformational Restriction

The target compound (MW 269.34 Da, 3 rotatable bonds) is 54 Da heavier than 2-(1-(tert‑butoxycarbonyl)azetidin-3-yl)acetic acid (MW 215.25 Da, 4 rotatable bonds) . Despite the higher mass, the cyclobutyl group locks the α‑carbon geometry into a defined orientation, reducing the number of freely rotatable bonds by one relative to the parent acetic acid derivative. In the context of fragment‑based drug discovery, this ‘mass penalty’ is offset by the entropic benefit of a pre‑organized binding motif [1].

Conformational Rigidity Ligand Efficiency Fragment Growing

Azetidine–Cyclobutane Dual Ring System: Exit‑Vector Geometry Distinct from Pyrrolidine and Piperidine Isosteres

X‑ray diffraction and exit‑vector analysis of 3‑((hetera)cyclobutyl)azetidine scaffolds demonstrate that the azetidine–cyclobutane framework displaces substituent attachment points by approximately 1.0–1.5 Å relative to the parent piperidine, piperazine, or morpholine rings, while simultaneously imposing greater conformational rigidity [1]. The target compound, bearing a cyclobutyl group directly at the azetidine 3‑position, provides a unique exit‑vector geometry that cannot be replicated by the corresponding pyrrolidine or piperidine acetic acid analogues.

Exit Vectors Isosterism Scaffold Hopping

Predicted pKa and Ionisation State at Physiological pH: Comparable Acidity to the Parent Acid but with Altered Distribution Coefficients

The predicted pKa of the carboxylic acid group for the target compound is expected to fall in the range 4.5–4.7, similar to the predicted pKa of 4.58 ± 0.10 reported for 2-(1-(tert‑butoxycarbonyl)azetidin-3-yl)acetic acid . However, the higher LogP (2.35 vs. 0.77) leads to a significantly different LogD₇.₄ profile: the non‑cyclobutyl analogue exhibits an ACD/LogD₇.₄ of −2, indicating a strong preference for the aqueous phase under physiological conditions, whereas the cyclobutyl‑substituted compound will be substantially more lipophilic at pH 7.4 .

Ionisation Physicochemical Profiling ADME

Embedded in the JAK Inhibitor and Integrin Antagonist Patent Landscapes

Azetidine–cyclobutane hybrid scaffolds, including 3‑(cyclobutyl)azetidine derivatives, are explicitly claimed in patents covering JAK inhibitors (US 8,420,629 B2, Incyte Corporation) [1] and αV integrin antagonists (US 11,014,922 B2) [2]. The target compound, as a Boc‑protected building block, provides a direct entry point into these patent‑protected chemical spaces. While the patents do not disclose the exact IC₅₀ of this specific building block, its core motif appears in multiple exemplified compounds with JAK1 IC₅₀ values below 100 nM [3].

JAK Inhibition Integrin Antagonism Patent‑Protected Scaffolds

PROTAC Linker Potential: Rigidified, sp³‑Rich Scaffold for Ternary Complex Optimisation

Azetidine‑ and cyclobutane‑containing linkers have been systematically evaluated in PROTAC library design for their ability to form stable ternary complexes with BTK and cereblon (CRBN) [1]. The dual‑ring, sp³‑rich scaffold of the target compound offers a rigidified linker geometry that is distinct from the flexible alkyl or PEG linkers commonly used in PROTAC design. In a comparative study of 11‑compound PROTAC libraries, analogues containing azetidine and cyclobutane elements demonstrated altered ternary complex cooperativity relative to fully flexible linkers, although quantitative cooperativity factors (α‑values) for this specific scaffold have not been published in isolation [1].

PROTAC Targeted Protein Degradation Linker Design

High‑Value Application Scenarios for 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-2-cyclobutylacetic Acid


Lead Optimisation of CNS‑Penetrant Peptide Mimetics Requiring Elevated LogP

When a lead series shows poor brain exposure due to low lipophilicity, the target building block can replace a standard Boc‑azetidine‑acetic acid moiety. The +1.58 LogP shift (2.35 vs. 0.77) increases passive permeability while maintaining the same TPSA (66.84 Ų), a combination that is favourable for CNS penetration .

Scaffold‑Hopping from Piperidine‑Based JAK Inhibitors to Patent‑Differentiated Azetidine–Cyclobutane Series

For organisations seeking to circumvent existing piperidine‑containing JAK inhibitor patents, the target compound provides a crystallographically characterised exit‑vector geometry (~1.0–1.5 Å displacement) that is embedded in Incyte patent families (US 8,420,629 B2) [1][2].

PROTAC Linker Design Requiring Conformational Rigidity Between the POI Ligand and E3 Ligase

When flexible PROTAC linkers yield poor degradation efficiency due to entropic penalties in ternary complex formation, the rigid azetidine–cyclobutane scaffold offers a pre‑organised geometry. Related scaffolds have been evaluated in PROTAC libraries targeting BTK–CRBN interactions [3].

Fragment‑Based Drug Discovery Where Ligand Efficiency Must Be Balanced Against Conformational Pre‑organisation

The target compound adds 54 Da of mass relative to the parent Boc‑azetidine‑acetic acid but removes one rotatable bond, favouring a more rigid binding pose. This trade‑off is desirable when crystallographic or in silico data suggest that a frozen α‑carbon geometry will enhance target affinity [4].

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